Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-
Overview
Description
VEL-0230, also known as NC-2300, is a potent inhibitor of cathepsin K, an enzyme that plays a crucial role in bone resorption. This compound has dual-acting properties that stimulate bone formation and inhibit bone loss. VEL-0230 is being studied preclinically for the treatment of diseases involving bone mineral disorders such as bone loss related to multiple myeloma, osteoporosis, bone metastases, and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VEL-0230 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of VEL-0230 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product. The production process would also involve stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
VEL-0230 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving VEL-0230 include oxidizing agents, reducing agents, and various organic solvents. The specific conditions, such as temperature and pressure, depend on the desired reaction and the intermediates involved .
Major Products Formed
The major products formed from the reactions of VEL-0230 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
VEL-0230 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of cathepsin K and its effects on bone resorption.
Biology: Investigated for its role in regulating bone metabolism and its potential therapeutic effects on bone diseases.
Medicine: Studied for its potential to treat bone mineral disorders such as osteoporosis, multiple myeloma, and rheumatoid arthritis.
Industry: Potential applications in the development of new therapies for bone-related diseases and conditions .
Mechanism of Action
VEL-0230 exerts its effects by inhibiting cathepsin K, an enzyme highly expressed in osteoclasts that plays a key role in bone resorption. By inhibiting cathepsin K, VEL-0230 reduces bone resorption and promotes bone formation. This dual action makes it a promising therapeutic agent for treating bone mineral disorders. The molecular targets and pathways involved include the inhibition of cathepsin K activity and the modulation of bone metabolism pathways .
Comparison with Similar Compounds
Similar Compounds
Odanacatib: Another cathepsin K inhibitor with similar bone resorption inhibition properties.
L-873724: A cathepsin K inhibitor with greater selectivity for human cathepsin K enzyme.
Uniqueness of VEL-0230
VEL-0230 is unique due to its dual-acting properties that both stimulate bone formation and inhibit bone loss. This makes it distinct from other cathepsin K inhibitors that primarily focus on inhibiting bone resorption. Additionally, VEL-0230 has shown promising preclinical results in reducing plasma calcium levels and promoting bone health .
Properties
IUPAC Name |
sodium;(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5.Na/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18;/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18);/q;+1/p-1/t10-,11-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAKODIXAHVUKL-LFELFHSZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](COCC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NNaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176631 | |
Record name | VEL-0230 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221144-20-3 | |
Record name | VEL-0230 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221144203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VEL-0230 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VEL-0230 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z118I66GL4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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